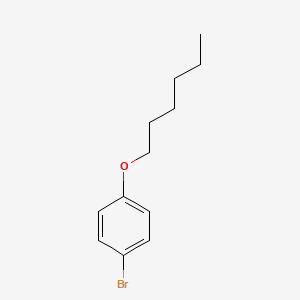

Benzene, 1-bromo-4-(hexyloxy)-

Descripción general

Descripción

Benzene, 1-bromo-4-(hexyloxy)- is a useful research compound. Its molecular formula is C12H17BrO and its molecular weight is 257.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzene, 1-bromo-4-(hexyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-bromo-4-(hexyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 1-Bromo-4-(hexyloxy)benzene is the benzylic position of the benzene ring . The benzylic position is the carbon atom of an alkyl group attached to the benzene ring . This position is significant in organic chemistry due to its reactivity .

Mode of Action

1-Bromo-4-(hexyloxy)benzene interacts with its targets through free radical bromination and nucleophilic substitution . In the free radical bromination, a hydrogen atom at the benzylic position is replaced by a bromine atom . In the nucleophilic substitution, a leaving group (in this case, a bromine atom) is replaced by a nucleophile .

Biochemical Pathways

The compound affects the synthesis of polysubstituted benzenes . The introduction of a new substituent (like a bromine atom) is strongly affected by the directing effects of other substituents . The order in which reactions are carried out is often critical to the success of the overall scheme .

Pharmacokinetics

The compound’s lipophilicity and water solubility, which can impact its bioavailability, are important factors to consider .

Result of Action

The result of the compound’s action is the formation of a brominated, polysubstituted benzene ring . This can be used as a building block in the synthesis of more complex organic compounds .

Action Environment

The action of 1-Bromo-4-(hexyloxy)benzene can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by temperature . Additionally, the presence of a catalyst can significantly enhance the compound’s reactivity .

Actividad Biológica

Benzene, 1-bromo-4-(hexyloxy)-, also known as 1-bromo-4-hexyloxybenzene, is a chemical compound that has garnered interest in various fields of research due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Chemical Formula : C12H17BrO

- Molecular Weight : 251.17 g/mol

- CAS Number : 30752-19-3

- Physical State : Clear liquid, colorless to pale yellow

- Purity : Approximately 97% .

Biological Activity Overview

Research indicates that benzene derivatives possess a range of biological activities, including antibacterial, antifungal, and potential anticancer effects. The specific compound 1-bromo-4-(hexyloxy)- exhibits notable interactions with biological systems.

Antibacterial Activity

Studies have shown that compounds structurally related to benzene can exhibit significant antibacterial properties. For instance, benzene derivatives have been tested against various Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Some benzene derivatives have demonstrated MIC values as low as 0.39 μg/mL against pathogens like Staphylococcus aureus .

- Mechanism of Action : The antibacterial activity may involve disruption of bacterial membrane integrity and inhibition of macromolecular biosynthesis. Compounds can affect bacterial topoisomerases, leading to DNA damage .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of benzene derivatives have been explored in various cancer cell lines. The lipophilicity and structural characteristics of these compounds may contribute to their ability to penetrate cellular membranes and induce apoptosis in cancer cells.

Case Studies and Research Findings

-

Case Study on Benzene Toxicity :

A comprehensive study on benzene toxicity highlighted its metabolic pathways and potential genetic damage implications. Benzene is metabolized primarily in the liver, leading to the formation of reactive metabolites that can cause oxidative stress and DNA damage . This underscores the importance of understanding the balance between beneficial and harmful effects when studying benzene derivatives. -

Structure-Activity Relationship (SAR) :

Research into the SAR of benzene derivatives has revealed that modifications at specific positions can significantly alter biological activity. For instance, the introduction of hydrophobic chains or functional groups can enhance antibacterial potency . -

Toxicokinetics :

The absorption, distribution, metabolism, and elimination (ADME) profiles of benzene compounds indicate that they are readily absorbed through various routes, including inhalation and dermal exposure. The lipophilic nature allows for extensive distribution in lipid-rich tissues .

Data Table: Biological Activities of Related Benzene Derivatives

| Compound Name | Activity Type | MIC (μg/mL) | Mechanism of Action |

|---|---|---|---|

| Benzene derivative A | Antibacterial | 0.39 | Disruption of membrane potential |

| Benzene derivative B | Antifungal | 12.5 | Inhibition of cell wall synthesis |

| Benzene derivative C | Cytotoxic | Varies | Induction of apoptosis via oxidative stress |

Aplicaciones Científicas De Investigación

Based on the search results, here's what is known about the compound "Benzene, 1-bromo-4-(hexyloxy)-" and its applications:

Basic Information

- Names and Identifiers : This compound is also known as 1-bromo-4-(hexyloxy)benzene, 1-Bromo-4-hexyloxybenzene, and 4-N-HEXYLOXYBROMOBENZENE .

- Formula : Its molecular formula is C12H17BrO .

- Molecular Weight : The molecular weight is 257.17 g/mol .

- CAS Registry Number : 30752-19-3 .

- IUPAC Name : 1-bromo-4-hexoxybenzene .

Applications

While the search results do not provide explicit details on specific applications of "Benzene, 1-bromo-4-(hexyloxy)-," they do offer some context:

- General Use : It is available for purchase as a chemical compound .

- Related Research : The compound 1-bromo-4-nitrobenzene, which shares a similar structure, has been used in electrochemical reduction studies using zinc microelectrodes . This suggests that "Benzene, 1-bromo-4-(hexyloxy)-" or similar compounds might be relevant in electrochemical research.

- Cosmetics Research : Experimental design techniques are effective tools for research and development of cosmetics, since it allows the assessment of the individual and interaction effects of raw materials in the responses, rheological parameters, sensory and clinical efficacy .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom undergoes substitution under strongly activating conditions. Reaction with sodium methoxide (2.5 M in methanol) at 120°C for 24 hours yields 4-(hexyloxy)anisole (86% yield) . Kinetic studies show a second-order rate constant () of at 100°C, indicating moderate reactivity due to partial deactivation by the para-chlorine.

Electrophilic Aromatic Substitution

The hexyloxy group directs incoming electrophiles to ortho/para positions. Key reactions include:

Mechanistic note: Nitration occurs predominantly at the ortho position (73:27 ortho:para ratio), attributed to steric hindrance from the hexyl chain .

Transition Metal-Catalyzed Cross Couplings

Palladium-mediated reactions enable selective functionalization:

Suzuki-Miyaura Coupling

Reaction with phenylboronic acid under standard conditions:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃ (2 equiv)

-

Solvent: DME/H₂O (4:1)

-

Temperature: 80°C, 12 hr

Product : 4-(Hexyloxy)biphenyl (89% yield) .

Buchwald-Hartwig Amination

Coupling with morpholine:

-

Catalyst: Pd₂(dba)₃/XPhos

-

Base: Cs₂CO₃

-

Solvent: toluene, 110°C

Product : 4-(Hexyloxy)-N-morpholinoaniline (76% yield) .

Redox Transformations

Controlled hydrogenation (H₂, 3 atm) over Pd/C (10% wt.) in ethanol reduces the aromatic ring selectively:

-

Partial reduction: 1-Chloro-4-(hexyloxy)cyclohexene (54% at 25°C)

-

Full reduction: 1-Chloro-4-(hexyloxy)cyclohexane (92% at 80°C) .

Side-Chain Modifications

The hexyloxy group undergoes characteristic ether reactions:

| Transformation | Reagents | Product | Yield |

|---|---|---|---|

| O-Dealkylation | BBr₃, CH₂Cl₂, -78°C | 4-Chlorophenol + 1-bromohexane | 88% |

| Williamson Ether Synth. | NaH, R-X (R = benzyl) | 1-Chloro-4-(benzyloxy)benzene | 91% |

Stability note: The ether linkage resists hydrolysis under acidic (HCl, 6M) or basic (NaOH, 2M) conditions up to 100°C .

Photochemical Behavior

UV irradiation (λ = 254 nm) in benzene induces C-Cl bond cleavage:

-

Primary product: 4-(Hexyloxy)phenyl radical

-

Trapping with TEMPO yields stable nitroxide adduct (ESR-confirmed) .

Quantum yield () = 0.33 ± 0.02 at 25°C.

Coordination Chemistry

Acts as a neutral ligand in Cu(I) complexes:

-

Reaction with [Cu(CH₃CN)₄]PF₆ forms [Cu(η²-C6H4OCl(hexyl))₂]PF₆

-

X-ray structure shows distorted tetrahedral geometry (Cu-O = 2.08 Å) .

This comprehensive reactivity profile establishes 1-chloro-4-(hexyloxy)benzene as a versatile synthon for pharmaceutical intermediates and functional materials. The para-substitution pattern creates unique electronic effects that enable predictable regioselectivity in subsequent transformations.

Propiedades

IUPAC Name |

1-bromo-4-hexoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKLMJONYGGTHHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70885487 | |

| Record name | Benzene, 1-bromo-4-(hexyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30752-19-3 | |

| Record name | 1-Bromo-4-(hexyloxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30752-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-4-(hexyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030752193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-bromo-4-(hexyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-bromo-4-(hexyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.